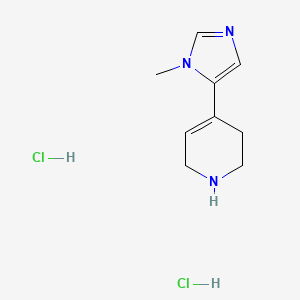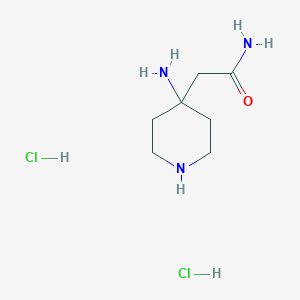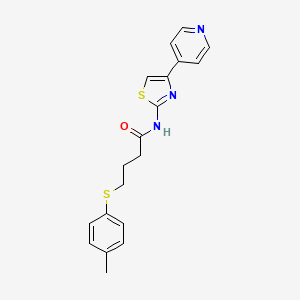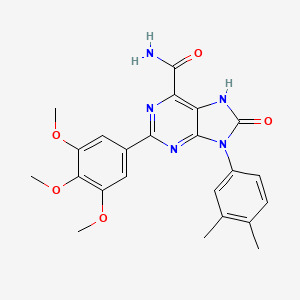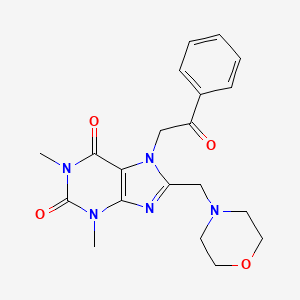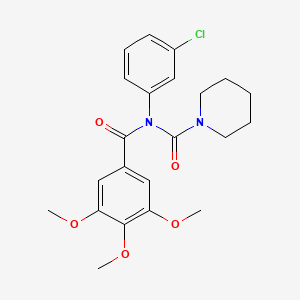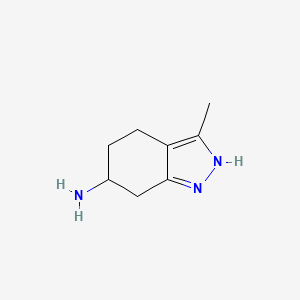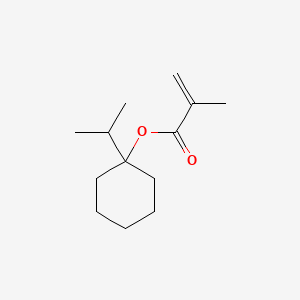
1-isopropylcyclohexyl Methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
1-Isopropylcyclohexyl Methacrylate is primarily used as a photoresist monomer . Its primary targets are the polymers in the photoresist, where it contributes to the formation of the polymer matrix.
Mode of Action
The compound interacts with its targets through a process known as polymerization. In this process, individual molecules of this compound (monomers) chemically bond together to form a larger, more complex structure known as a polymer . This polymerization process is initiated by exposure to light, which is why this compound is used as a photoresist monomer.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway. When the compound is exposed to light, it initiates a chain reaction that results in the formation of a polymer. This polymer then forms a protective layer on the surface of the material, which can be patterned to create microscale and nanoscale structures .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature and has a predicted boiling point of 2607±90 °C . It’s also predicted to have a density of 0.93±0.1 g/cm3 .
Result of Action
The primary result of this compound’s action is the formation of a polymer matrix. This matrix forms a protective layer on the surface of the material, which can be patterned to create microscale and nanoscale structures. This is particularly useful in the production of semiconductors and other microelectronics .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. Light is the most critical factor, as it initiates the polymerization process. Temperature is also important, as it can affect the rate of polymerization and the properties of the resulting polymer . The compound is typically stored at 2-8℃ to maintain its stability .
准备方法
The synthesis of 1-Isopropylcyclohexyl Methacrylate involves several steps:
Initial Preparation: 23.5 g of lithium granules and 100 g of diethyl ether are placed in a three-necked flask under dry nitrogen protection.
Formation of Preliminary Liquid I: 276.1 g of bromoisopropane, 100 g of cyclohexanone, and 500 g of diethyl ether are mixed and added dropwise to the lithium granules, initiating a reaction that raises the internal temperature to 50°C.
Addition of Triethylamine and Phenothiazine: 154.6 g of triethylamine and 10 g of phenothiazine are added to the mixture.
Formation of Preliminary Liquid II: 105.3 g of methyl methacrylate and 100 g of diethyl ether are mixed and added dropwise to the reaction system, maintaining the temperature below 50°C.
Completion and Extraction: After the reaction is complete, the mixture is cooled, poured into ice water, and extracted with diethyl ether.
化学反应分析
1-Isopropylcyclohexyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in photoresist applications.
Substitution Reactions: It can undergo substitution reactions with common reagents like bromine and chlorine under specific conditions.
Oxidation and Reduction: It can be oxidized or reduced to form different products, depending on the reagents and conditions used.
科学研究应用
1-Isopropylcyclohexyl Methacrylate has several scientific research applications:
相似化合物的比较
1-Isopropylcyclohexyl Methacrylate is unique compared to other methacrylate compounds due to its specific structure and properties. Similar compounds include:
1-Ethylcyclohexyl Methacrylate: Similar in structure but with an ethyl group instead of an isopropyl group.
Cyclohexyl Methacrylate: Lacks the isopropyl group, resulting in different chemical properties.
2-Methyl-2-propenoic acid 1-(1-methylethyl)cyclohexyl ester: Another similar compound with slight variations in its molecular structure.
These comparisons highlight the unique properties and applications of this compound in various fields.
属性
IUPAC Name |
(1-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)15-13(11(3)4)8-6-5-7-9-13/h11H,1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSLFWBFCGYUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)OC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
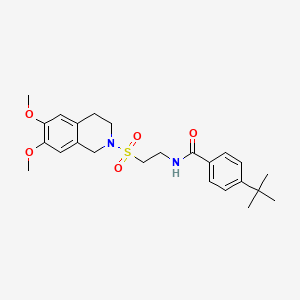
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
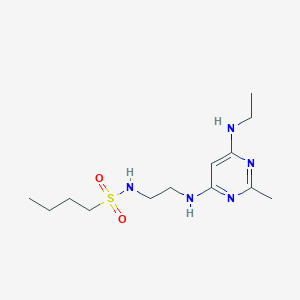
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)
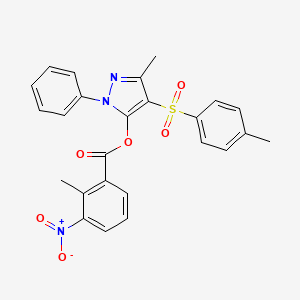
![4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2974505.png)
